7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
The compound 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic molecule that features a combination of benzimidazole and diazinopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzimidazole core, followed by the construction of the diazinopyrimidine ring system. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the diazinopyrimidine ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole moiety can lead to the formation of benzimidazole N-oxides, while reduction of the diazinopyrimidine ring can yield partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. It can be used in the design of new therapeutic agents targeting various diseases.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research into these activities can lead to the development of new drugs.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit various biological activities.
Diazinopyrimidine Derivatives: Compounds such as diazepam and trimethoprim share the diazinopyrimidine ring and are used in different therapeutic contexts.
Uniqueness
What sets 7-{[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]amino}-3-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione apart is its unique combination of the benzimidazole and diazinopyrimidine moieties.
Properties
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)methylamino]-6-phenyl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O2/c1-27-16-10-6-5-9-15(16)24-17(27)12-23-20-22-11-14-18(25-20)26-21(30)28(19(14)29)13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H2,22,23,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKIZIJQYSTIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC3=NC=C4C(=N3)NC(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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